1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol
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Overview
Description
1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol is a chemical compound with a complex structure that includes an ethoxy group, a phenoxy group, and a methylamino group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol typically involves multiple steps. One common method starts with catechol as the raw material. Catechol undergoes an acid-alkali back extraction to yield high-purity o-ethoxyphenol. This intermediate then reacts with 1,2-dibromoethane to form 2-(2-ethoxyphenoxy) ethyl bromide. Finally, the ethyl bromide derivative is reacted with methylamine to produce the target compound .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the use of phase-transfer catalysts and controlled reaction conditions to ensure high yield and purity. The final product is obtained through recrystallization and distillation techniques .
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy and phenoxy groups.
Oxidation and Reduction: The hydroxyl group in the propanol backbone can be oxidized to a ketone or reduced to an alkane.
Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.
Nucleophiles: Methylamine or other amines for substitution reactions.
Major Products Formed
Oxidation: Conversion of the hydroxyl group to a ketone.
Reduction: Formation of an alkane from the hydroxyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of drugs, particularly those targeting adrenergic receptors.
Biological Studies: The compound is studied for its effects on cellular signaling pathways and receptor interactions.
Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol involves its interaction with specific molecular targets, such as adrenergic receptors. The compound acts as an antagonist, blocking the receptors and preventing the usual physiological response. This action leads to relaxation of smooth muscles, particularly in the prostate and bladder, which is beneficial in treating conditions like benign prostatic hyperplasia .
Comparison with Similar Compounds
Similar Compounds
2-(2-Ethoxyphenoxy)ethylamine: An intermediate in the synthesis of various pharmaceuticals.
2-(2-Ethoxyphenoxy)ethyl bromide: Used in the preparation of other ethoxyphenoxy derivatives.
Tamsulosin: A well-known drug that shares a similar structure and is used to treat benign prostatic hyperplasia
Uniqueness
1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to act as an adrenergic receptor antagonist makes it particularly valuable in pharmaceutical applications .
Properties
IUPAC Name |
1-(2-ethoxyphenoxy)-3-(methylamino)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-3-15-11-6-4-5-7-12(11)16-9-10(14)8-13-2/h4-7,10,13-14H,3,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHAKWVTUGYANI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(CNC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385934 |
Source
|
Record name | 1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14754-63-3 |
Source
|
Record name | 1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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